Cas no 180741-32-6 (3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid)
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-propanoic acid
- AKOS B007161
- ART-CHEM-BB B007161
- 3-(4-Chloro-3-methyl-pyrazol-1-yl)propanoic acid
- 3-(4-CHLORO-3-METHYL-PYRAZOL-1-YL)-PROPIONIC ACID
- 3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID
- MFCD03419612
- DTXSID401249089
- STK312290
- 3-(4-chloro-3-methylpyrazol-1-yl)propanoic acid
- DB-106724
- CS-0262713
- 3-(4-chloro-3-methyl-1 h -pyrazol-1-yl)-propionic acid
- F2169-0834
- RS-0276
- BBL038591
- SCHEMBL8508665
- EN300-83562
- 3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOICACID
- 180741-32-6
- AKOS000308247
- 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid
- 3-(4-chloro-3-methyl-pyrazol-1-yl)-propionic acid, AldrichCPR
- 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
-
- MDL: MFCD03419612
- Inchi: 1S/C7H9ClN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
- InChI Key: NJCZETDQHHEDMD-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NN(C=1)CCC(=O)O
Computed Properties
- Exact Mass: 188.0352552g/mol
- Monoisotopic Mass: 188.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 55.1Ų
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028132-250mg |
3-(4-Chloro-3-methyl-pyrazol-1-yl)-propionic acid |
180741-32-6 | 95% | 250mg |
£144.00 | 2022-02-28 | |
| Fluorochem | 028132-1g |
3-(4-Chloro-3-methyl-pyrazol-1-yl)-propionic acid |
180741-32-6 | 95% | 1g |
£287.00 | 2022-02-28 | |
| Fluorochem | 028132-5g |
3-(4-Chloro-3-methyl-pyrazol-1-yl)-propionic acid |
180741-32-6 | 95% | 5g |
£782.00 | 2022-02-28 | |
| Chemenu | CM313450-1g |
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid |
180741-32-6 | 95% | 1g |
$381 | 2021-08-18 | |
| TRC | C374838-5mg |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid |
180741-32-6 | 5mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374838-10mg |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid |
180741-32-6 | 10mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C374838-50mg |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid |
180741-32-6 | 50mg |
$ 115.00 | 2022-04-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027430-500mg |
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-propanoic acid |
180741-32-6 | 500mg |
4096.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027430-500mg |
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-propanoic acid |
180741-32-6 | 500mg |
4096CNY | 2021-05-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5675-100mg |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid |
180741-32-6 | 95% | 100mg |
¥606.0 | 2024-04-23 |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid Suppliers
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
Research Brief on 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 180741-32-6): Recent Advances and Applications
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 180741-32-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pyrazole backbone and potential biological activities. Recent studies have focused on its synthesis, structural modifications, and applications in drug discovery, particularly as a key intermediate or pharmacophore in the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for kinase inhibitors. Researchers successfully incorporated 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid into novel ATP-competitive inhibitors targeting JAK family kinases, showing promising selectivity profiles in biochemical assays. The chloro-methyl substitution pattern was found to be crucial for maintaining optimal binding interactions in the kinase ATP-binding pocket.
In the field of antimicrobial research, a recent patent application (WO2023057892) disclosed derivatives of 180741-32-6 exhibiting potent activity against drug-resistant bacterial strains. The carboxylic acid moiety allowed for strategic modifications that improved both potency and pharmacokinetic properties. Molecular docking studies suggested these compounds interfere with bacterial DNA gyrase function, though further validation is required.
Metabolic stability studies published in Xenobiotica (2023) investigated the ADME properties of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid derivatives. The results indicated that while the parent compound shows moderate metabolic stability, strategic esterification or amide formation significantly enhances plasma half-life without compromising the desired biological activity. These findings have important implications for prodrug design strategies.
The compound has also found applications in chemical biology probes. A Nature Chemical Biology paper (2024) described its use in developing activity-based protein profiling (ABPP) reagents targeting cysteine proteases. The electrophilic nature of the pyrazole ring, when appropriately modified, enabled selective labeling of active site cysteines in several disease-relevant proteases.
Ongoing research presented at the 2024 ACS Spring Meeting highlights novel synthetic methodologies for 180741-32-6 derivatives using continuous flow chemistry. These approaches have improved yields (up to 85%) and reduced reaction times from hours to minutes compared to traditional batch synthesis, addressing previous scalability challenges in industrial applications.
In conclusion, 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid continues to demonstrate significant value across multiple research domains. Its structural versatility enables diverse medicinal chemistry applications, while recent advances in synthesis and characterization have expanded its potential utility. Future research directions likely include further exploration of its applications in targeted protein degradation and as a scaffold for covalent inhibitor design.
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